N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 2-thioxo-4-thiazolidinone core with a benzylidene substituent at position 5 and a butanamide side chain. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, influencing intermolecular interactions and biological activity .
Properties
Molecular Formula |
C20H26N2O3S2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-ethyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C20H26N2O3S2/c1-3-15-7-9-16(10-8-15)14-17-19(25)22(20(26)27-17)11-5-6-18(24)21(4-2)12-13-23/h7-10,14,23H,3-6,11-13H2,1-2H3/b17-14- |
InChI Key |
UTITVWCHGILTGP-VKAVYKQESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC)CCO |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and an aldehyde, such as 4-ethylbenzaldehyde.
N-alkylation and Hydroxyethylation: The final steps involve N-alkylation with ethyl groups and hydroxyethylation to introduce the N-(2-hydroxyethyl)butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Effects on the Thiazolidinone Core
The target compound’s 4-ethylbenzylidene group distinguishes it from analogs with methyl (e.g., 4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide, CAS 6590-38-1) or more complex substituents (e.g., 4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide, CAS 637317-76-1). Key differences include:
- Bulkier substituents (e.g., propenyl in CAS 637317-76-1) may hinder molecular packing, reducing crystallinity .
- Hydrogen Bonding: The hydroxyethyl group in the target compound introduces additional hydrogen bond donors/acceptors, contrasting with purely hydrophobic substituents in CAS 6590-38-1. This could improve solubility and interaction with biological targets .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s C=S stretch is expected at ~1240–1255 cm⁻¹, consistent with thiazolidinone analogs . The carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ aligns with reported values for 4-oxo-thiazolidinones . Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thione tautomer is dominant, similar to triazole-thiones in .
Solubility and logP :
- The hydroxyethyl group likely lowers logP compared to CAS 6590-38-1 (logP ~4.5), enhancing aqueous solubility.
- CAS 637317-76-1, with a thiazole substituent, may exhibit higher logP due to aromaticity, reducing bioavailability .
Biological Activity
N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide is a synthetic compound that belongs to the thiazolidinone class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 478.63 g/mol. The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and cellular signaling pathways. Research indicates that thiazolidinone derivatives can inhibit specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The exact molecular targets for this compound are still under investigation but may include:
- Inhibition of Kinases : The compound may inhibit kinases that play critical roles in cell cycle regulation.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that similar compounds can increase ROS levels, contributing to cytotoxicity in cancer cells .
- Interaction with Nuclear Receptors : Some thiazolidinones have been shown to interact with nuclear receptors involved in metabolic regulation.
Anticancer Activity
Studies have shown that thiazolidinone derivatives exhibit significant anticancer activity against various tumor cell lines. For instance:
| Cell Line | IC50 (µg/mL) | % Inhibition |
|---|---|---|
| MCF-7 (Breast Cancer) | 100 | 64.4% |
| K562 (Leukemia) | 14.60 | More potent than cisplatin (IC50 = 4.78 µg/mL) |
| HCT116 (Colorectal Cancer) | 10 | Selective activity without affecting normal fibroblasts |
These results indicate that N-ethyl derivatives may possess comparable or superior anticancer properties relative to existing chemotherapeutics .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Thiazolidinones have demonstrated activity against various bacterial strains, suggesting a role in treating infections . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on MCF-7 and K562 cell lines, revealing that modifications at the N-position significantly influenced their potency .
- Structure–Activity Relationship (SAR) : Research has emphasized the importance of substituents on the thiazolidinone ring for enhancing biological activity. For instance, the introduction of different aryl groups has been linked to increased anticancer efficacy .
Comparative Analysis
When compared to structurally similar compounds such as N-(3,4-dichlorophenyl)-4-[...], N-ethyl derivatives often exhibit unique properties due to the ethylbenzylidene moiety, which enhances their bioactivity:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| N-Ethyl Compound | C23H30N2O3S2 | Ethylbenzylidene moiety |
| 4-Bromo Derivative | C23H22BrN3O3S2 | Bromine substitution affects reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
